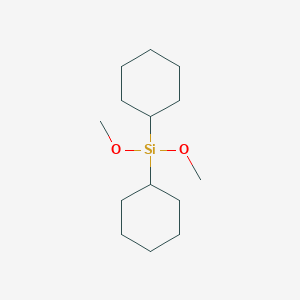
Silane, dicyclohexyldimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dicyclohexyldimethoxy- is a useful research compound. Its molecular formula is C14H28O2Si and its molecular weight is 256.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, dicyclohexyldimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, dicyclohexyldimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Material Science
Adhesives and Sealants : Dicyclohexyldimethoxy-silane is used as a coupling agent in adhesives and sealants due to its ability to enhance adhesion between organic materials and inorganic substrates. It improves the mechanical properties of polymer composites by promoting better interfacial bonding.
Coatings : This silane compound is utilized in the formulation of protective coatings that provide water repellency and chemical resistance. Its incorporation into coatings enhances durability and longevity, making it ideal for industrial applications.
Applications in Pharmaceuticals
Dicyclohexyldimethoxy-silane has potential therapeutic applications due to its interaction with biological systems:
- Drug Delivery Systems : Research indicates that silanes can be used to modify drug delivery vehicles, improving their stability and release profiles. The compound's silanol groups can facilitate the attachment of drug molecules to carriers, enhancing bioavailability.
- Anticancer Research : Preliminary studies suggest that silane derivatives may inhibit specific enzymes involved in cancer cell proliferation, indicating their potential as therapeutic agents.
Case Study 1: Adhesive Performance
A study evaluated the performance of adhesives formulated with dicyclohexyldimethoxy-silane compared to traditional adhesives. Results showed a significant increase in tensile strength and durability under various environmental conditions, highlighting its effectiveness as a coupling agent.
Case Study 2: Drug Delivery Enhancement
In a controlled study on drug delivery systems using dicyclohexyldimethoxy-silane-modified carriers, researchers noted improved drug release rates and enhanced cellular uptake compared to unmodified carriers. This suggests its utility in developing more effective pharmaceutical formulations.
Case Study 3: Environmental Impact
Research on the environmental degradation of dicyclohexyldimethoxy-silane revealed a hydrolysis half-life of approximately 19 hours, indicating moderate stability in aquatic environments. This property is crucial for assessing its ecological safety when used in industrial applications .
Data Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Material Science | Coupling agent for adhesives | Enhanced adhesion and mechanical properties |
| Coatings | Protective coatings | Improved water repellency and durability |
| Pharmaceuticals | Drug delivery systems | Increased stability and bioavailability |
| Anticancer Research | Potential enzyme inhibitors | Modulation of cancer cell growth |
Eigenschaften
CAS-Nummer |
18551-20-7 |
|---|---|
Molekularformel |
C14H28O2Si |
Molekulargewicht |
256.46 g/mol |
IUPAC-Name |
dicyclohexyl(dimethoxy)silane |
InChI |
InChI=1S/C14H28O2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
ZVMRWPHIZSSUKP-UHFFFAOYSA-N |
SMILES |
CO[Si](C1CCCCC1)(C2CCCCC2)OC |
Kanonische SMILES |
CO[Si](C1CCCCC1)(C2CCCCC2)OC |
Key on ui other cas no. |
18551-20-7 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













